molecular formula C8H17O4P B094744 Diethyl (3-oxobutyl)phosphonate CAS No. 1067-90-9

Diethyl (3-oxobutyl)phosphonate

Cat. No. B094744
CAS RN: 1067-90-9
M. Wt: 208.19 g/mol
InChI Key: JTQRTGRGGCXPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (3-oxobutyl)phosphonate is a chemical compound that has been widely used in scientific research. It is commonly used as a precursor for the synthesis of various phosphonates and phosphonic acids. This compound has also been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs.

Mechanism Of Action

The mechanism of action of diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate is not well understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body, which can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

Diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory and analgesic agent. This compound has also been shown to have antitumor activity and has been studied for its potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate in lab experiments is that it is relatively easy to synthesize and has a wide range of potential applications. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate. One area of interest is the development of new drugs based on this compound. Another area of interest is the study of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to explore the full range of biochemical and physiological effects of this compound.

Scientific Research Applications

Diethyl (Diethyl (3-oxobutyl)phosphonate)phosphonate has been used in various scientific research applications. It has been studied for its potential as a reagent in the synthesis of various phosphonates and phosphonic acids. This compound has also been used in the development of new drugs, particularly in the field of medicinal chemistry.

properties

CAS RN

1067-90-9

Product Name

Diethyl (3-oxobutyl)phosphonate

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

4-diethoxyphosphorylbutan-2-one

InChI

InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h4-7H2,1-3H3

InChI Key

JTQRTGRGGCXPMU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCC(=O)C)OCC

Canonical SMILES

CCOP(=O)(CCC(=O)C)OCC

Other CAS RN

1067-90-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 243 grams (1.76 moles) of diethyl phosphite stirred under nitrogen and protected by a drying tube was added a solution of sodium ethoxide prepared from 5.07 grams (0.22 mole) of sodium in 100 ml of anhydrous ethanol. Methyl vinyl ketone, 112 grams (1.60 moles), was then added at such a rate as to keep the temperature at 35°-40° C. The addition required about one hour. The reaction mixture was stirred for one-half hour after the addition was completed and was stripped to dryness in vacuo at 60° C./16 mm. The residue was taken up in 600 ml of chloroform, and the solution cooled to 15° C. and washed successively with dilute acid, water and saturated sodium chloride solution. After drying, the chloroform solution was distilled to yield 112 grams of diethyl 3-oxobutylphosphonate as a colorless liquid, B.P. 106° C./0.05 mm, nD 25 1.4340. VPC indicated that the product was 90% pure.
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.07 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

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